- Analysis of the structural and mechanistic factors in antioxidants that preserve mitochondrial function and confer cytoprotection, Bioorganic & Medicinal Chemistry, 2012, 20(17), 5188-5201
Cas no 89856-44-0 (5-bromo-4,6-dimethyl-pyridin-2-amine)
5-bromo-4,6-dimethyl-pyridin-2-amine Chemical and Physical Properties
Names and Identifiers
-
- 2-Amino-5-bromo-4,6-dimethylpyridine
- 2-Pyridinamine,5-bromo-4,6-dimethyl-
- 5-bromo-4,6-dimethylpyridin-2-amine
- 6-AMINO-3-BROMO-2,4-DIMETHYLPYRIDINE
- BFRMYMFNSHASRJ-UHFFFAOYSA-N
- 2-AMINO-5-BROMO-4 6-DIMETHYLPYRIDINE&
- 2-PYRIDINAMINE, 5-BROMO-4,6-DIMETHYL-
- 5-Bromo-4,6-dimethyl-2-pyridinamine
- 6-Amino-2,4-dimethyl-3-bromopyridine
- 2-amino-4,6-dimethyl-5-bromopyridine
- ZB1221
- CA0060
- TRA0010553
- NE54647
- 2-Pyridinamine,5-bromo-4,6-d
- 2,4-Lutidine, 6-amino-3-bromo- (6CI, 7CI)
- 5-Bromo-4,6-dimethyl-2-pyridinamine (ACI)
- (5-Bromo-4,6-dimethylpyridin-2-yl)amine
- 5-bromo-4,6-dimethyl-pyridin-2-amine
- 89856-44-0
- EN300-130541
- J-517065
- MFCD00151793
- 6-Amino-3-bromo-2,4-lutidine
- DB-082225
- DTXSID70452572
- CS-W015565
- Z1269172842
- SB77835
- 2-Amino-5-bromo-4,6-dimethylpyridine, 97%
- 5-Bromo-4,6-dimethyl-2-pyridinamine; 2-Amino-4,6-dimethyl-5-bromopyridine; 2-Amino-5-bromo-4,6-dimethylpyridine; 5-Bromo-4,6-dimethylpyridin-2-amine
- SY027364
- AC-27480
- 5-Bromo-4,6-dimethyl-pyridin-2-ylamine
- AS-36172
- AKOS015950968
- SCHEMBL1143077
-
- MDL: MFCD00151793
- Inchi: 1S/C7H9BrN2/c1-4-3-6(9)10-5(2)7(4)8/h3H,1-2H3,(H2,9,10)
- InChI Key: BFRMYMFNSHASRJ-UHFFFAOYSA-N
- SMILES: BrC1C(C)=CC(N)=NC=1C
Computed Properties
- Exact Mass: 199.99500
- Monoisotopic Mass: 199.99491g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 118
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 5
- XLogP3: 2
- Topological Polar Surface Area: 38.9
Experimental Properties
- Color/Form: solid
- Melting Point: 144-148 °C (lit.)
- Boiling Point: 257.7℃ at 760 mmHg
- PSA: 38.91000
- LogP: 2.62430
- Solubility: Not determined
5-bromo-4,6-dimethyl-pyridin-2-amine Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H302-H317-H318
- Warning Statement: P280-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22-41-43
- Safety Instruction: S26; S36/37/39
-
Hazardous Material Identification:
- Risk Phrases:R22; R41; R43
5-bromo-4,6-dimethyl-pyridin-2-amine Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-bromo-4,6-dimethyl-pyridin-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029190720-5g |
5-Bromo-4,6-dimethylpyridin-2-amine |
89856-44-0 | 95% | 5g |
$313.95 | 2023-08-31 | |
| Alichem | A029190720-10g |
5-Bromo-4,6-dimethylpyridin-2-amine |
89856-44-0 | 95% | 10g |
$453.49 | 2023-08-31 | |
| Fluorochem | 221732-1g |
2-Amino-5-bromo-4,6-dimethylpyridine |
89856-44-0 | 95% | 1g |
£98.00 | 2022-03-01 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA04108-1g |
5-Bromo-4,6-dimethylpyridin-2-amine |
89856-44-0 | 97% | 1g |
¥478.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA04108-5g |
5-Bromo-4,6-dimethylpyridin-2-amine |
89856-44-0 | 97% | 5g |
¥1718.0 | 2024-07-18 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 634204-1G |
5-bromo-4,6-dimethyl-pyridin-2-amine |
89856-44-0 | 97% | 1G |
¥330.6 | 2022-02-24 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 634204-5G |
5-bromo-4,6-dimethyl-pyridin-2-amine |
89856-44-0 | 5g |
¥1553.87 | 2023-12-02 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BB280-50mg |
5-bromo-4,6-dimethyl-pyridin-2-amine |
89856-44-0 | 95+% | 50mg |
92CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BB280-250mg |
5-bromo-4,6-dimethyl-pyridin-2-amine |
89856-44-0 | 95+% | 250mg |
268CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BB280-5g |
5-bromo-4,6-dimethyl-pyridin-2-amine |
89856-44-0 | 95+% | 5g |
1570CNY | 2021-05-08 |
5-bromo-4,6-dimethyl-pyridin-2-amine Production Method
Production Method 1
Production Method 2
1.2 Reagents: Sodium hydroxide Solvents: Water ; basified, cooled
- The potential role of anibamine, a natural product CCR5 antagonist, and its analogues as leads toward development of anti-ovarian cancer agents, Bioorganic & Medicinal Chemistry Letters, 2012, 22(15), 5093-5097
Production Method 3
- Synthesis and Reactivity of Some 6-Substituted-2,4-dimethyl-3-pyridinols, a Novel Class of Chain-Breaking Antioxidants, Journal of Organic Chemistry, 2004, 69(26), 9215-9223
Production Method 4
1.2 Reagents: Sodium hydroxide Solvents: Water
- Syntheses of two potential food mutagens, Journal of Heterocyclic Chemistry, 2003, 40(4), 569-573
Production Method 5
1.2 Reagents: Sodium sulfite Solvents: Water ; -5 °C → 10 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 13 - 14, 10 °C
- Practical Convergent Laboratory-Scale Synthesis of a CCR5 Receptor Antagonist, Organic Process Research & Development, 2012, 16(1), 109-116
Production Method 6
- N-Pyridinyl(alkyl)polyhalogenobenzamides acting as TNF-α production inhibitors, Pharmacy and Pharmacology Communications, 1999, 5(3), 233-238
Production Method 7
1.2 Reagents: Sodium carbonate Solvents: Water ; -50 °C → rt
- First Demonstration of Positive Allosteric-like Modulation at the Human Wild Type Translocator Protein (TSPO), Journal of Medicinal Chemistry, 2015, 58(21), 8743-8749
Production Method 8
- A mild method for the regioselective bromination of 2-aminopyridines, Tetrahedron Letters, 2014, 55(36), 5058-5061
Production Method 9
1.2 Reagents: Sodium hydroxide Solvents: Water ; basified, cooled
- Structure activity relationship studies of natural product chemokine receptor CCR5 antagonist anibamine toward the development of novel anti prostate cancer agents, European Journal of Medicinal Chemistry, 2012, 55, 395-408
Production Method 10
- 6-Amino-3-pyridinols: Towards diffusion-controlled chain-breaking antioxidants, Angewandte Chemie, 2003, 42(36), 4370-4373
Production Method 11
- Anibamine and Its Analogues: Potent Antiplasmodial Agents from Aniba citrifolia, Journal of Natural Products, 2020, 83(3), 569-577
5-bromo-4,6-dimethyl-pyridin-2-amine Raw materials
5-bromo-4,6-dimethyl-pyridin-2-amine Preparation Products
5-bromo-4,6-dimethyl-pyridin-2-amine Suppliers
5-bromo-4,6-dimethyl-pyridin-2-amine Related Literature
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on 5-bromo-4,6-dimethyl-pyridin-2-amine
Recent Advances in the Study of 5-Bromo-4,6-dimethyl-pyridin-2-amine (CAS: 89856-44-0) in Chemical Biology and Pharmaceutical Research
The compound 5-bromo-4,6-dimethyl-pyridin-2-amine (CAS: 89856-44-0) has recently emerged as a promising scaffold in medicinal chemistry and chemical biology research. This heterocyclic amine derivative has attracted significant attention due to its versatile pharmacological properties and potential applications in drug discovery. Recent studies have explored its role as a building block for the synthesis of novel bioactive molecules targeting various disease pathways.
Structural analysis reveals that the bromo and dimethyl substitutions at the 5, 4, and 6 positions of the pyridine ring contribute to the compound's unique electronic and steric properties. These characteristics make it particularly valuable for structure-activity relationship (SAR) studies in medicinal chemistry. The presence of the amine group at position 2 provides an excellent handle for further chemical modifications, enabling the creation of diverse molecular libraries.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the compound's utility as a key intermediate in the synthesis of kinase inhibitors. The team successfully incorporated 5-bromo-4,6-dimethyl-pyridin-2-amine into novel ATP-competitive inhibitors showing nanomolar activity against several cancer-related kinases. Molecular docking studies revealed that the bromine atom participates in critical halogen bonding interactions with kinase hinge regions, while the dimethyl groups contribute to favorable hydrophobic interactions.
Another significant application was reported in a Nature Chemical Biology paper, where the compound served as a core structure for developing covalent inhibitors of protein-protein interactions. The researchers utilized the bromine substituent for selective modification, creating a series of compounds that showed remarkable selectivity for their biological targets. This work highlights the compound's potential in addressing challenging therapeutic targets that have traditionally been considered "undruggable."
Recent advances in synthetic methodology have also improved access to 5-bromo-4,6-dimethyl-pyridin-2-amine and its derivatives. A 2024 publication in Organic Letters described a novel one-pot synthesis route that significantly increases yield while reducing purification steps. This methodological improvement is expected to facilitate broader exploration of the compound's pharmaceutical potential and accelerate structure-activity optimization studies.
From a safety and pharmacokinetic perspective, preliminary ADMET studies of 5-bromo-4,6-dimethyl-pyridin-2-amine derivatives have shown promising results. Several analogs demonstrate good metabolic stability and acceptable toxicity profiles in preclinical models. However, researchers note that the bromine atom may present metabolic challenges that require careful optimization in lead compound development.
Looking forward, the unique properties of 5-bromo-4,6-dimethyl-pyridin-2-amine position it as a valuable tool for chemical biology and drug discovery. Its versatility as a synthetic intermediate, combined with emerging biological activities, suggests that this compound will continue to play an important role in the development of novel therapeutic agents across multiple disease areas.
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